(1-ナフチル)メチルメタクリレート

概要

説明

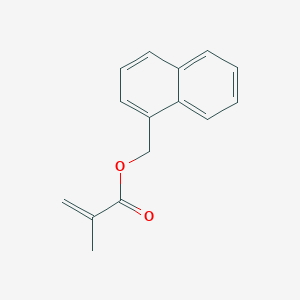

(1-Naphthyl)methyl Methacrylate is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . This compound is known for its use as a fluorescent probe in the study of interdiffusion in polymer latex . It is a derivative of methacrylic acid and 1-(Bromomethyl)naphthalene .

科学的研究の応用

Fluorescent Probes

NMMA serves as a fluorescent probe in polymer systems, particularly for studying interdiffusion processes in polymer latexes. The incorporation of NMMA into the polymer matrix allows researchers to monitor the dynamics of polymer blending and phase separation through fluorescence techniques. This application is crucial for understanding the mechanical properties and stability of polymer blends .

Excimer Formation Studies

The compound has been extensively studied for its role in excimer formation within polymer films. NMMA is known to form excimers when subjected to specific conditions, which can be utilized to enhance the optical properties of materials. Research indicates that copolymers containing NMMA exhibit unique photophysical behaviors, making them suitable for applications in optoelectronics and light-emitting devices .

Polymer Nanocomposites

NMMA can be incorporated into polymer nanocomposites , where it interacts with nanoparticles to enhance mechanical and thermal properties. The presence of naphthyl groups contributes to better dispersion of nanoparticles within the polymer matrix, improving overall material performance. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries .

Interdiffusion in Polymer Blends

A study investigated the use of NMMA as a fluorescent probe to study interdiffusion in poly(methyl methacrylate) (PMMA) blends. The findings demonstrated that NMMA effectively tracked the diffusion coefficients, providing insights into the blending process and compatibility of different polymer systems .

Excimer Behavior in Stretched Films

Another research examined NMMA's role in forming excimers in uniaxially stretched polymer films composed of methyl methacrylate (MMA) and NMMA. The study highlighted how stretching affected excimer formation, which is significant for applications requiring specific optical properties under mechanical stress .

準備方法

Synthetic Routes and Reaction Conditions

(1-Naphthyl)methyl Methacrylate can be synthesized through the reaction of methacrylic acid with 1-(Bromomethyl)naphthalene . The reaction typically involves the use of a base such as potassium methacrylate and may require a catalyst to facilitate the reaction . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production methods for (1-Naphthyl)methyl Methacrylate are similar to the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

(1-Naphthyl)methyl Methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers used in various applications.

Substitution Reactions: It can undergo substitution reactions where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of (1-Naphthyl)methyl Methacrylate include bases like potassium methacrylate, catalysts, and solvents such as acetonitrile . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of (1-Naphthyl)methyl Methacrylate include various polymers and substituted derivatives that have applications in different fields .

作用機序

The mechanism of action of (1-Naphthyl)methyl Methacrylate involves its interaction with other molecules through its methacrylate group. This interaction can lead to polymerization or substitution reactions, depending on the conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the compound .

類似化合物との比較

Similar Compounds

Methyl Methacrylate: An organic compound with the formula CH₂=C(CH₃)COOCH₃, used in the production of poly(methyl methacrylate) (PMMA).

1-Naphthalenemethanol Methacrylate: A similar compound with a different functional group, used in various chemical reactions.

Uniqueness

(1-Naphthyl)methyl Methacrylate is unique due to its fluorescent properties, making it suitable for use as a probe in polymer studies . Its structure allows for specific interactions that are not possible with other similar compounds .

生物活性

(1-Naphthyl)methyl methacrylate (NMM) is a compound that has garnered attention in various fields, particularly in polymer chemistry and biological research. Its unique structure, featuring a naphthyl group, contributes to its distinctive properties and potential applications. This article explores the biological activity of NMM, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

- IUPAC Name : (1-Naphthyl)methyl methacrylate

- CAS Number : 28171-92-8

- Molecular Formula : C13H12O2

- Molecular Weight : 204.24 g/mol

The presence of the naphthyl group in NMM enhances its fluorescence properties, making it useful as a fluorescent probe in various studies, including polymer interdiffusion investigations .

Antitumor Activity

Research indicates that NMM exhibits potential antitumor activity. The proposed mechanism involves:

- Alkylation of Biological Molecules : Similar to other methacrylate compounds, NMM may interact with nucleophiles in tumor cells, leading to modifications that inhibit cell proliferation. Studies suggest that the structural features of NMM are crucial for its interaction with biological targets.

- Structure-Activity Relationship (SAR) : Comparative studies with related compounds have shown that the naphthyl moiety may enhance the compound's reactivity towards biological targets, which could be critical for its anticancer effects.

Cytotoxicity and Sensitization

The biological activity of NMM also includes:

Toxicological Profile

The toxicological assessment of NMM is essential for understanding its safety profile:

- Acute Toxicity : Limited data suggest that NMM may cause mild irritation upon dermal contact or inhalation. However, significant acute toxicity has not been widely reported in human studies .

- Long-term Exposure Risks : Chronic exposure to methacrylate compounds has been linked to respiratory issues and sensitization reactions among workers in dental and manufacturing settings. The relevance of these findings to NMM specifically remains to be fully elucidated .

Case Studies and Research Findings

A review of case studies highlights various aspects of NMM's biological activity:

- In Vitro Studies : Research has shown that NMM can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. This finding aligns with observations from similar methacrylate derivatives .

- Occupational Exposure Reports : Case reports from dental technicians exposed to methacrylates indicate potential respiratory effects, although specific data on NMM is scarce. These reports emphasize the need for caution when handling such compounds .

Data Summary Table

| Property | Value/Description |

|---|---|

| IUPAC Name | (1-Naphthyl)methyl methacrylate |

| CAS Number | 28171-92-8 |

| Molecular Formula | C13H12O2 |

| Molecular Weight | 204.24 g/mol |

| Antitumor Activity | Yes |

| Cytotoxicity | Dose-dependent |

| Respiratory Sensitization | Potentially weak |

特性

IUPAC Name |

naphthalen-1-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(2)15(16)17-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFGRSOFTCSQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391348 | |

| Record name | 1-Naphthylmethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28171-92-8 | |

| Record name | 1-Naphthylmethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。